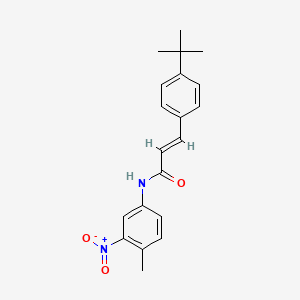

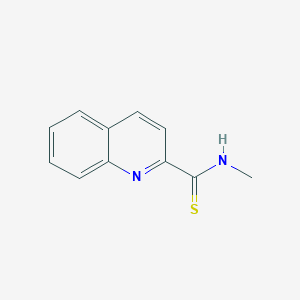

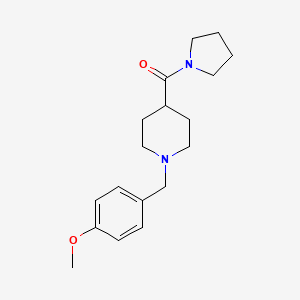

![molecular formula C13H16N4OS2 B5765433 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest belongs to a class of compounds featuring thiadiazole rings, known for their diverse biological activities and significant chemical properties. Thiadiazoles and their derivatives are synthesized through various chemical reactions and are studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of thiadiazole derivatives often involves cyclization reactions and the use of starting materials like thioureas, acyl chlorides, or amidoximes. For example, a novel one-pot synthesis method for thiadiazolo[3,2-a]pyrimidine analogs demonstrates the versatility of thiadiazole synthesis, showcasing reactions under catalyzed conditions to produce a range of derivatives with potential antimicrobial and antioxidant properties (Bhadraiah et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of thiadiazole derivatives can be elucidated using X-ray diffraction and computational methods. For instance, the crystal structure of a related thiadiazole compound was determined, highlighting intermolecular hydrogen bonds and C–H···π interactions that contribute to the compound's stability and reactivity (Ustabaş et al., 2017).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, including cycloadditions, where they can act as electrophiles or nucleophiles depending on the reaction conditions. These reactions enable the synthesis of complex heterocyclic compounds with diverse chemical functionalities (Sutcliffe et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

The compound’s high activity against the urease enzyme, as indicated by its low ic50 value, suggests that it may have good bioavailability .

Result of Action

The inhibition of urease by this compound prevents the conversion of urea to ammonia and carbon dioxide . This can disrupt the pH balance necessary for the survival of H. pylori, potentially leading to the treatment of infections caused by this bacterium .

Direcciones Futuras

The compound and its derivatives show promising results as urease inhibitors . Particularly, compound 7j might be a promising candidate for further evaluation . Future research could focus on optimizing the synthesis process, studying the compound’s other potential biological activities, and conducting preclinical and clinical trials to evaluate its therapeutic potential.

Propiedades

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c1-7-5-10(8(2)17(7)9-3-4-9)11(18)6-19-13-16-15-12(14)20-13/h5,9H,3-4,6H2,1-2H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILVRGLCCHVXDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C(=O)CSC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

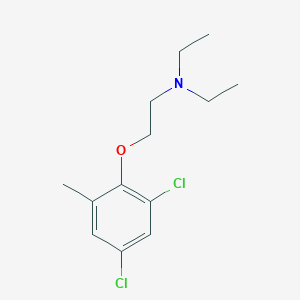

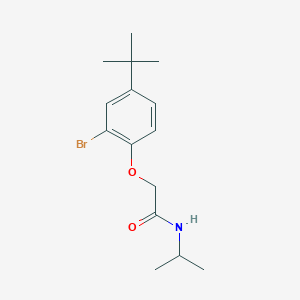

![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)

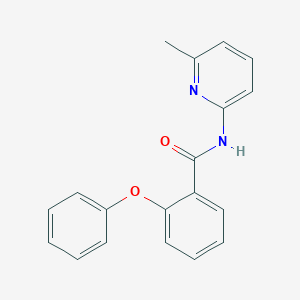

![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)

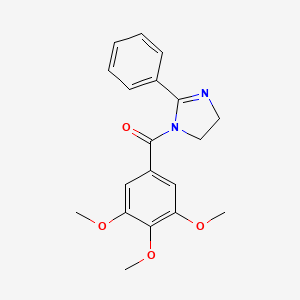

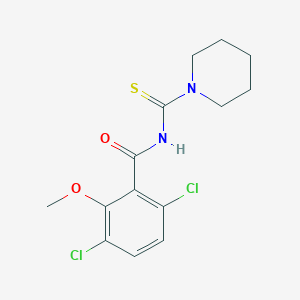

![N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5765421.png)

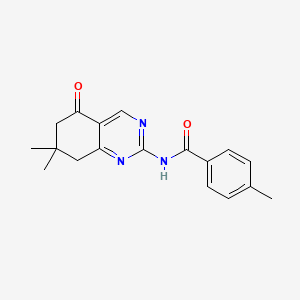

![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)

![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)